molecular formula C14H19N3O B8172506 N-(1-methylpiperidin-4-yl)-5-vinylnicotinamide

N-(1-methylpiperidin-4-yl)-5-vinylnicotinamide

Cat. No.: B8172506
M. Wt: 245.32 g/mol
InChI Key: HHEYYNZQCYZEBK-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)-5-vinylnicotinamide is a compound that features a piperidine ring, a vinyl group, and a nicotinamide moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)-5-vinylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-methylpiperidin-4-yl)-5-vinylnicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)-5-vinylnicotinamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the nicotinamide moiety may influence cellular redox states. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant properties.

    Evodiamine: Another piperidine alkaloid with anticancer activity.

    Matrine: Known for its antimicrobial effects.

Uniqueness

N-(1-methylpiperidin-4-yl)-5-vinylnicotinamide is unique due to its combination of a piperidine ring, vinyl group, and nicotinamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in drug design and synthesis .

Properties

IUPAC Name

5-ethenyl-N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-11-8-12(10-15-9-11)14(18)16-13-4-6-17(2)7-5-13/h3,8-10,13H,1,4-7H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEYYNZQCYZEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CN=CC(=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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